molecular formula C14H12ClIO B8624599 1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

Cat. No. B8624599
M. Wt: 358.60 g/mol
InChI Key: JVROQQAZKZLCHH-UHFFFAOYSA-N
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Patent
US09193751B2

Procedure details

A 250 mL of 4-neck flask equipped with an internal thermometer and a condenser were added anisole (5.7 g, 52.0 mmol) and dichloromethane (17 mL) and the mixture was cooled to −3° C. Aluminum (III) chloride (7.4 g, 55.0 mmol) was added to the above solution over 1 h while maintaining the internal temperature below 5° C. After the addition was completed, the mixture was stirred for 30 min at 0˜5° C., and a solution of 2-chloro-5-iodobenzoyl chloride (15.0 g, 0.05 mol) in dichloromethane (15 mL) was added dropwise over 1 hour while maintaining the internal temperature below 5° C. The mixture was stirred for another 1 hour at 0˜5° C. and warmed to 10˜15° C. PMHS (15.0 g, 0.25 mol) was added dropwise while maintaining the internal temperature below 25° C. After stirring for 10 hours at 25° C., additional PMHS (9.0 g, 0.15 mol) was added to the above mixture. After stirring for another 16 hours at 30° C., the mixture was cooled to 5˜10° C. and ice water (100 mL) was added slowly dropwise over 1 hour with stirring. Note: A severe exotherm would occur upon addition of the first portion of water. The mixture was filtered and the filter cake was slurried with dichloromethane (100 mL) containing diatomite (30 g). The mixture was filtered and the filter cake was washed with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL). After removal of the volatiles, the residue was recrystallized from absolute ethanol (58 mL) to give 12.0 g of 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene as a white solid (yield, 67%, HPLC-0002: 98.7%). Note: The purity can be increased by doing a second recrystallization of 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene, HPLC purity could be up to 99.5% with 75˜80% yield. 1H NMR (CDCl3, 400 MHz): δ 7.50 (d, J=8.4 Hz, 2H), 7.10˜7.13 (m, 3H), 6.88 (d, J=8.4 Hz, 2H), 4.00 (s, 2H), 3.82 (s, 3H). MS ESI (m/z): 357 [M+1]+. 13C NMR (CDCl3, 100 MHz): δ 158.3, 141.5, 139.5, 136.6, 134.2, 131.2, 130.6, 129.9, 114.1, 91.71, 55.29, 38.09.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:15]=1[C:16](Cl)=O.C[SiH](O)C.C[Si](C)(C)C.C[Si](O)(C)C>ClCCl.O>[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:15]=1[CH2:16][C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1 |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O
Step Five
Name
Quantity
9 g
Type
reactant
Smiles
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O
Step Six
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at 0˜5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL of 4-neck flask equipped with an internal thermometer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for another 1 hour at 0˜5° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 10˜15° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 25° C
STIRRING
Type
STIRRING
Details
After stirring for 10 hours at 25° C.
Duration
10 h
STIRRING
Type
STIRRING
Details
After stirring for another 16 hours at 30° C.
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5˜10° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
containing diatomite (30 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from absolute ethanol (58 mL)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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